molecular formula C7H12O2S2 B1293825 Ethyl 1,3-dithiane-2-carboxylate CAS No. 20462-00-4

Ethyl 1,3-dithiane-2-carboxylate

Cat. No. B1293825
CAS RN: 20462-00-4
M. Wt: 192.3 g/mol
InChI Key: ANEDZEVDORCLPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives can involve different strategies, including multicomponent reactions, cyclocondensation reactions, and catalyzed coupling reactions. For instance, ethyl canthin-6-one-1-carboxylate and its analogues were prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a three-step approach involving Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling . Similarly, ethyl 2-methylthiophene-3-carboxylate was prepared through a process that avoids the use of strong bases and noncryogenic conditions, yielding the product from commercially available 2-methylthiophene .

Molecular Structure Analysis

The molecular structure of ethyl carboxylate derivatives has been elucidated using various techniques, including X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles between the planes of the central pyrazole ring and the adjacent benzene rings . Additionally, the crystal structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis .

Chemical Reactions Analysis

Ethyl carboxylate derivatives undergo various chemical reactions, including cycloadditions, formylations, and photochemical reactions. Ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate reacted with 1,3-dienes to yield cycloadducts . In another study, 2-(sulfooxy)propane-1,2,3-tricarboxylic acid was used as a catalyst for the formylation of alcohols and amines with ethyl formate . Photochemical reactions have also been explored, as seen in the tandem photoarylation-photoisomerization of halothiazoles to synthesize ethyl 2-arylthiazole-5-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are characterized by spectroscopic methods and computational studies. The FT-IR, 1H, and 13C NMR spectra of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were recorded, and density functional theory (DFT) calculations were used to reproduce the experimental results . The photophysical properties of ethyl 2-arylthiazole-5-carboxylates were studied, showing fluorescence possibly due to dual emission from different excited states . Additionally, the nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds have been evaluated .

Safety And Hazards

Ethyl 1,3-dithiane-2-carboxylate is classified as a flammable liquid and vapor . The flash point is 55 °C . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Ethyl 1,3-dithiane-2-carboxylate has potential applications in the synthesis of organic compounds . Its use in asymmetric synthesis to produce chiral products from achiral starting materials and its role in syn-selective aldol reactions suggest that it could be a valuable tool in the development of new synthetic methodologies.

properties

IUPAC Name

ethyl 1,3-dithiane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEDZEVDORCLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174427
Record name Ethyl 1,3-dithiane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,3-dithiane-2-carboxylate

CAS RN

20462-00-4
Record name Ethyl 1,3-dithiane-2-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,3-dithiane-2-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020462004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1,3-dithiane-2-carboxylate
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Record name Ethyl 1,3-dithiane-2-carboxylate
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Record name ETHYL 1,3-DITHIANE-2-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
VK Aggarwal, BN Esquivel-Zamora… - The Journal of …, 1998 - ACS Publications
Asymmetric oxidation of a range of 1,3-dithianes was studied using the Kagan protocol [CHP (4 equiv), (+)-DET (2 equiv), Ti(OiPr) 4 (1 equiv), and H 2 O (1 equiv) at −35 C for 48 h]. 1,3-…
Number of citations: 28 pubs.acs.org
M Lissel - Synthetic Communications, 1981 - Taylor & Francis
Ethyl 1,3-dithiane-2-carboxylate has been recommended as a reagent for the synthesis of α-oxocarboxyclic esters and is available from the reaction of ethyl diethoxyacetate and 1,3-…
Number of citations: 8 www.tandfonline.com
LA Flippin, MA Dombroski - Tetrahedron letters, 1985 - Elsevier
Lithium enolates derived from the title esters show high diastereoface selectivity in their reactions with chiral aldehydes. The resulting 2,2-dithioaldols are desulfurized in good yield with …
Number of citations: 22 www.sciencedirect.com
PAM Van der Klein, G Boons, GH Veeneman… - Tetrahedron letters, 1989 - Elsevier
Abstract Treatment of 2,3:5,6-di-O-isopropylidene-D-mannitol with thionyl chloride followed by oxidation gave the corresponding 1,4-cyclic sulfate. Ring opening of the cyclic sulfate with …
Number of citations: 69 www.sciencedirect.com
T Ichiyanagi, N Sakamoto, K Ochi… - Journal of Carbohydrate …, 2009 - Taylor & Francis
A chemical synthesis of Kdo was achieved via the condensation of a protected D-mannofuranose-5,6-cyclic sulfate with ethyl 1,3-dithiane-2-carboxylate, which is an efficient equivalent …
Number of citations: 18 www.tandfonline.com
JH Hoare, P Yates - The Journal of Organic Chemistry, 1983 - ACS Publications
In the course of another investigation, we had occasion to attempt to generate the enolate ion of ethyl5-chloro-2-oxopentanoate (1) by treatment of lithium diisopropylamide (LDA). We …
Number of citations: 13 pubs.acs.org
EL Eliel, AA Hartmann - The Journal of Organic Chemistry, 1972 - ACS Publications
Molecular models show two structures (XIa and Xlb) as equally plausible in the case of compound II. In both forms the inner protons appear little shielded, in agreement with …
Number of citations: 81 pubs.acs.org
J Yamada, M Watanabe, H Akutsu… - Journal of the …, 2001 - ACS Publications
The synthesis, electrochemical properties, and molecular structure of a new π-electron donor, 2,5-bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP), is described. In …
Number of citations: 87 pubs.acs.org
MM Kayser, H Zhao, G Chen, A Feicht - Arkivoc, 2002 - arkat-usa.org
2, 2-Disubstituted 1, 3-dithiolanes and dithianes can be oxidized to enantiomerically and diastereomerically pure or highly enriched monosulfoxides using engineered E. coli and …
Number of citations: 7 www.arkat-usa.org
A Deiters, M Pettersson, SF Martin - The Journal of Organic …, 2006 - ACS Publications
We report herein the total synthesis of the corynanthe alkaloid dihydrocorynantheol and the formal syntheses of the indole alkaloids tacamonine, rhynchophylline, and hirsutine. The …
Number of citations: 126 pubs.acs.org

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